molecular formula C13H25N3O2 B5804490 ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate

ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B5804490
M. Wt: 255.36 g/mol
InChI Key: NXOOFCUKZSAVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids It contains a piperidine ring with a carboxylic acid ester group and a methylpiperazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Methylpiperazine Group: The methylpiperazine group is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with 4-methylpiperazine.

    Esterification: The final step involves the esterification of the piperidinecarboxylic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and piperazine rings can mimic natural ligands, allowing the compound to bind to target sites and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar structure but with a pyrazine ring instead of a piperazine ring.

    tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a tert-butyl group instead of an ethyl group.

    (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with a different substituent.

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-3-18-13(17)16-6-4-12(5-7-16)15-10-8-14(2)9-11-15/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOOFCUKZSAVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.